4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl
Description
The exact mass of the compound this compound is 382.24835016 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[4-(4-butylcyclohexyl)cyclohexyl]-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33F3O/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(16-14-21)27-23(24,25)26/h13-20H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZNJTPIKWQADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138566 | |
| Record name | 1-[(trans,trans)-4′-Butyl[1,1′-bicyclohexyl]-4-yl]-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135734-60-0 | |
| Record name | 1-[(trans,trans)-4′-Butyl[1,1′-bicyclohexyl]-4-yl]-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-4-(trifluoromethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl, with a molecular formula of and a molecular weight of 382.50 g/mol, is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 382.50 g/mol
- CAS Number : 2828433-74-3
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and pain modulation.
- Enzyme Inhibition : The compound has shown potential as a soluble epoxide hydrolase (sEH) inhibitor, which is significant in reducing hypertension and vascular inflammation .
- Anti-inflammatory Effects : In vitro studies indicate that it can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Key aspects include:
- Absorption : The compound exhibits high lipophilicity, which may enhance its absorption through biological membranes.
- Distribution : Its distribution profile suggests significant accumulation in tissues involved in metabolic processes.
- Metabolism : Initial findings indicate that the compound undergoes rapid metabolism, producing inactive degradation products that may limit its therapeutic window.
- Excretion : Predominantly eliminated via renal pathways, with a portion excreted through nonrenal routes .
Case Studies
Several studies have explored the biological effects of this compound:
- Analgesic Properties : Research has indicated that this compound possesses analgesic properties without the addictive potential associated with traditional opioids. This makes it a candidate for treating neuropathic pain .
- Inflammation Models : In rodent models of inflammation, the compound demonstrated significant reductions in inflammatory markers, suggesting its potential utility in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Soluble epoxide hydrolase inhibition | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Analgesic | Pain relief without addiction |
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | High lipophilicity |
| Distribution | Tissue accumulation |
| Metabolism | Rapid; inactive products |
| Excretion | Renal predominant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
